molecular formula C10H12BrNO2 B15235714 7-Bromo-5-methoxychroman-4-amine

7-Bromo-5-methoxychroman-4-amine

Katalognummer: B15235714
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: DNBCRMQIXHRRNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-methoxychroman-4-amine is a chemical compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methoxychroman-4-amine typically involves the bromination of 5-methoxychroman-4-amine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require a controlled temperature and time to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-5-methoxychroman-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amine group can be reduced to form primary amines or other derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in polar solvents.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted chroman derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions yield primary amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-methoxychroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7-Bromo-5-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

    5-Methoxychroman-4-amine: Lacks the bromine atom, leading to different reactivity and biological activity.

    7-Bromo-4-chromanone: Contains a carbonyl group instead of an amine, resulting in different chemical properties.

    5-Bromo-2-methoxychroman: The position of the bromine and methoxy groups is different, affecting its reactivity and applications.

Uniqueness: 7-Bromo-5-methoxychroman-4-amine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H12BrNO2

Molekulargewicht

258.11 g/mol

IUPAC-Name

7-bromo-5-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO2/c1-13-8-4-6(11)5-9-10(8)7(12)2-3-14-9/h4-5,7H,2-3,12H2,1H3

InChI-Schlüssel

DNBCRMQIXHRRNU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC2=C1C(CCO2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.